Halofantrinhydrochlorid

Übersicht

Beschreibung

Halofantrine hydrochloride is an antimalarial drug used primarily for the treatment of severe malaria. It belongs to the phenanthrene class of compounds, which includes quinine and lumefantrine . Halofantrine hydrochloride is known for its ability to inhibit the polymerization of heme molecules, thereby poisoning the malaria parasite with its own waste .

Wissenschaftliche Forschungsanwendungen

Halofantrine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used in studies related to the synthesis and analysis of antimalarial compounds.

Biology: Research on its effects on malaria parasites and other biological systems.

Industry: Used in the development of new antimalarial drugs and formulations.

Wirkmechanismus

Target of Action

Halofantrine hydrochloride primarily targets the Fe (II)-protoporphyrin IX in the Plasmodium falciparum, the parasite responsible for malaria . It also inhibits the Potassium voltage-gated channel subfamily H member 2 in humans, and Plasmepsin-2 , an enzyme unique to the malarial parasites .

Mode of Action

The mode of action of Halofantrine hydrochloride is similar to that of other antimalarial drugs like chloroquine, quinine, and mefloquine. It forms toxic complexes with ferritoporphyrin IX , which damages the membrane of the parasite . This action inhibits the polymerization of heme molecules by the parasite enzyme “heme polymerase”, leading to the parasite being poisoned by its own waste .

Biochemical Pathways

Halofantrine hydrochloride affects the biochemical pathways of the malarial parasite by forming toxic complexes with ferritoporphyrin IX, which disrupts the parasite’s membrane . This action inhibits the polymerization of heme molecules, a crucial process for the survival of the parasite . Additionally, it has been shown to suppress the response of Candida albicans to reactive oxygen species (ROS), enhancing the oxidative stress damage to this fungus .

Pharmacokinetics

The absorption of Halofantrine hydrochloride is erratic and shows wide interindividual variation . The maximal plasma concentration is achieved approximately 6 hours after oral administration . In patients with malaria, the bioavailability of Halofantrine hydrochloride is decreased . The mean half-life of absorption is 4 hours and the terminal elimination half-life is 5 days in patients with malaria . Halofantrine hydrochloride is metabolized in the liver to its major metabolite N-debutylhalofantrine .

Result of Action

Halofantrine hydrochloride acts as a synthetic antimalarial and a blood schizonticide, effective against multi-drug resistant P. falciparum malaria . It has been shown to preferentially block open and inactivated HERG channels, leading to some degree of cardiotoxicity . Furthermore, it can augment the antifungal properties of oxidative damage agents by suppressing the response of C. albicans to ROS .

Action Environment

The efficacy and stability of Halofantrine hydrochloride can be influenced by environmental factors. For instance, the absorption of Halofantrine hydrochloride is enhanced when the drug is taken with fatty food . Due to fears of toxicity due to increased halofantrine hydrochloride blood levels, it should be taken on an empty stomach . Furthermore, the inhibitory mechanism of Halofantrine hydrochloride on the oxidative response is dependent on Cap1 .

Biochemische Analyse

Biochemical Properties

Halofantrine hydrochloride appears to inhibit the polymerisation of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste . It has also been shown to bind to plasmepsin, a haemoglobin degrading enzyme unique to the malarial parasites .

Cellular Effects

Halofantrine hydrochloride has been shown to suppress the response of Candida albicans to reactive oxygen species (ROS), thereby augmenting the antifungal properties of oxidative damage agents

Molecular Mechanism

The mechanism of action of Halofantrine hydrochloride may be similar to that of chloroquine, quinine, and mefloquine; by forming toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite . It has also been shown to preferentially block open and inactivated HERG channels leading to some degree of cardiotoxicity .

Temporal Effects in Laboratory Settings

The absorption of Halofantrine hydrochloride is erratic, but is increased when taken with fatty food . Plasma levels peak at 16 hours and the half-life of the drug is about 4 days

Dosage Effects in Animal Models

In animal models of both Plasmodium berghei and Plasmodium falciparum infections, Halofantrine hydrochloride demonstrated activity about 3 times greater than that of chloroquine

Metabolic Pathways

Halofantrine hydrochloride is metabolized in the liver, and its major metabolite is N-debutylhalofantrine . The mechanism of action is inhibition of CYP3A4, which is necessary to metabolize the drug and eliminate it from the body . Without CYP3A4, levels of the drug will become toxic in the body .

Transport and Distribution

Vorbereitungsmethoden

The preparation of halofantrine hydrochloride involves several synthetic routes and reaction conditions. One method includes generating acyl chloride from 4-trifluoromethyl-2-(3,5-dichlorophenyl) phenylacetic acid and an acylating chlorination reagent. This is followed by Friedel-Crafts reaction cyclization and condensation with N,N-di-n-butyl-beta-aminopropionate, and finally, reduction to obtain halofantrine hydrochloride . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

Halofantrine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halofantrine hydrochloride can undergo substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Halofantrine hydrochloride is similar to other antimalarial drugs such as quinine and lumefantrine. it is unique in its specific inhibition of heme polymerase and its ability to treat multi-drug resistant strains of Plasmodium falciparum . Other similar compounds include:

Quinine: An older antimalarial drug with a similar mechanism of action.

Lumefantrine: Another phenanthrene derivative used in combination therapies for malaria.

Halofantrine hydrochloride stands out due to its specific binding to hematin and plasmepsin, making it effective against resistant malaria strains .

Eigenschaften

IUPAC Name |

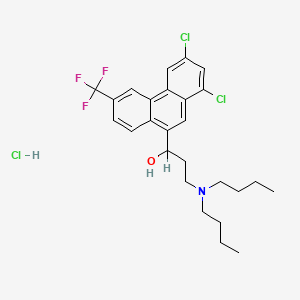

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANGFTDWOFGECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl3F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045464 | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36167-63-2, 66051-64-7 | |

| Record name | (±)-Halofantrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOFANTRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of halofantrine hydrochloride against malaria parasites?

A1: While the precise mechanism remains unclear, halofantrine hydrochloride is believed to exert its antimalarial action by interfering with the parasite's ability to utilize host hemoglobin within infected red blood cells. [, ] This interference disrupts the parasite's life cycle and leads to its death. []

Q2: What is the molecular formula and weight of halofantrine hydrochloride?

A2: The molecular formula of halofantrine hydrochloride is C26H31Cl2F6NO•HCl. Its molecular weight is 536.9 g/mol. []

Q3: What is the solubility profile of halofantrine hydrochloride?

A3: Halofantrine hydrochloride exhibits poor water solubility (< 0.002% w/v in warm water at 50°C), posing challenges for formulation and absorption. [] It shows slightly higher solubility in methanol (0.67% w/v) and n-octanol (0.4% w/v). []

Q4: How does the lipophilic nature of halofantrine hydrochloride affect its absorption and distribution?

A4: The high lipophilicity of halofantrine hydrochloride (logP ≈ 8.5) contributes to its extensive binding to plasma lipoproteins, influencing its distribution and clearance. [, ] This lipophilicity also plays a crucial role in its lymphatic transport following oral administration, particularly in the presence of dietary lipids. [, , , ]

Q5: How does food intake affect the pharmacokinetics of halofantrine hydrochloride?

A5: Food significantly enhances the oral bioavailability of halofantrine hydrochloride, increasing it by approximately 3-5 fold in humans and up to 12-fold in beagles. [] This enhancement is attributed to the increased solubilization and dissolution of the drug in the presence of bile salt mixed micelles formed after food consumption. []

Q6: How is halofantrine hydrochloride metabolized in the body?

A6: Halofantrine hydrochloride is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4. [] N-desbutylhalofantrine is a major metabolite identified in human plasma. []

Q7: Does halofantrine hydrochloride interact with any drug-metabolizing enzymes?

A7: Yes, halofantrine hydrochloride has been shown to inhibit CYP2D6 activity, which could lead to drug interactions with co-administered medications metabolized by this enzyme. [] This interaction underscores the importance of considering potential drug interactions when prescribing halofantrine.

Q8: What are the known toxic effects of halofantrine hydrochloride?

A8: Halofantrine hydrochloride has been associated with dose-dependent toxicity, primarily affecting the liver, pancreas, and heart. [, , , ]

Q9: What are the cardiac effects of halofantrine hydrochloride?

A9: Halofantrine hydrochloride can prolong the QT interval on electrocardiograms (ECGs), potentially leading to cardiac arrhythmias. [, , ] This effect is concentration-dependent and warrants caution, particularly in patients with pre-existing cardiac conditions or those taking other QT-prolonging medications. [, ]

Q10: What is known about resistance to halofantrine hydrochloride?

A10: While initially effective against chloroquine-resistant strains, the emergence of halofantrine resistance has been reported, particularly in areas with high drug pressure. [, ] Cross-resistance with other antimalarials, such as mefloquine, has also been observed in vitro. []

Q11: What are the future research directions for halofantrine hydrochloride?

A11: Future research should focus on mitigating its toxicity, improving its bioavailability, and understanding the mechanisms of resistance. [, ] The development of safer and more effective drug delivery systems, such as liposomes, could enhance its therapeutic index. [] Further exploration of its activity against other parasitic diseases, like trypanosomiasis, may also prove beneficial. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.